

Stereoisomers of 2,3-Dihydroxypropanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2R)-2,3-Dihydroxypropanoic acid

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropanoic acid, also known as glyceric acid, is a chiral molecule of significant interest in metabolic research and as a building block in chemical synthesis. Its stereoisomers, D-glyceric acid and L-glyceric acid, exhibit distinct physicochemical properties and play differential roles in biological systems. This technical guide provides an in-depth analysis of these stereoisomers, including their properties, synthesis, separation, and biological significance. Detailed experimental protocols and visual representations of key metabolic pathways are presented to serve as a valuable resource for professionals in the fields of biochemistry, medicine, and drug development.

Introduction to the Stereoisomers of 2,3-Dihydroxypropanoic Acid

2,3-Dihydroxypropanoic acid possesses a single chiral center at the C2 carbon, giving rise to two enantiomers: (R)-2,3-dihydroxypropanoic acid (D-glyceric acid) and (S)-2,3-dihydroxypropanoic acid (L-glyceric acid). These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light and their recognition by chiral entities like enzymes, which leads to distinct biological activities.

D-glyceric acid is a natural metabolite in humans, arising from the catabolism of serine and fructose.[1] In contrast, L-glyceric acid is found in certain plants.[2] The accumulation of these stereoisomers in biological fluids is indicative of specific inborn errors of metabolism, making their accurate identification and quantification crucial for clinical diagnosis.

Physicochemical Properties

The distinct stereochemistry of D- and L-glyceric acid gives rise to differences in their optical activity. While many physical properties are identical for enantiomers, their interaction with plane-polarized light is a key differentiator. The racemic mixture (DL-glyceric acid) is optically inactive.

Table 1: Physicochemical Properties of 2,3-Dihydroxypropanoic Acid Stereoisomers

Property	D-Glyceric Acid	L-Glyceric Acid	DL-Glyceric Acid (Racemic)
IUPAC Name	(2R)-2,3-dihydroxypropanoic acid	(2S)-2,3-dihydroxypropanoic acid	(2RS)-2,3-dihydroxypropanoic acid
Molecular Formula	C ₃ H ₆ O ₄	C ₃ H ₆ O ₄	C ₃ H ₆ O ₄
Molecular Weight (g/mol)	106.08	106.08	106.08
Appearance	Colorless syrup[2]	Colorless syrup[2]	Colorless syrup[2]
Melting Point (°C)	< 25[1][3][4][5]	Not Available	< 25[3][4][5]
Boiling Point (°C at 760 mmHg)	412.0 ± 30.0 (Predicted)[4]	412.0 (Predicted)[6]	412.0 ± 30.0 (Predicted)[4]
Density (g/cm ³)	1.558 (Predicted)[5]	1.558 (Predicted)[6]	1.6 ± 0.1[3]
pKa (at 25°C)	3.42 ± 0.11 (Predicted)	3.42 ± 0.11 (Predicted)	3.55[2]
Specific Rotation ([α] _D)	Varies with conditions; reported as both D-(-) and D-(+) (as salt). See note below.	L-(+)-Form reported for the free acid.[2]	0°
Calcium Salt Dihydrate Melting Point (°C)	138[2]	137[2]	-
Calcium Salt Dihydrate Specific Rotation ([α] _D 20, c=5 in H ₂ O)	+14.5°[2]	-14.6°[2]	-

Note on Specific Rotation: There is conflicting information in the literature regarding the sign of optical rotation for D-glyceric acid. Some sources refer to it as D-(-)-glyceric acid, while others report a positive rotation for its disodium salt.[7][8] The D/L designation refers to the absolute

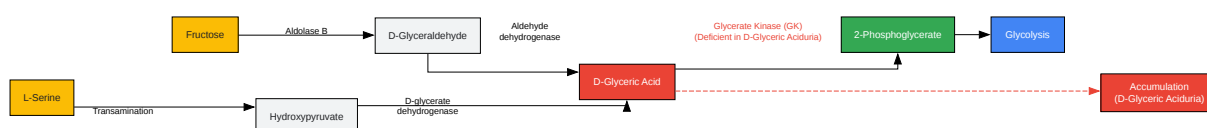
configuration relative to glyceraldehyde and does not inherently predict the direction of rotation of plane-polarized light. The L-isomer is often referred to as L-(+)-glyceric acid.[2] For research purposes, it is crucial to experimentally determine the specific rotation under the conditions of interest.

Biological Significance and Metabolic Pathways

The stereoisomers of 2,3-dihydroxypropanoic acid are involved in distinct metabolic pathways. Aberrations in these pathways can lead to serious genetic disorders.

D-Glyceric Acid Metabolism and D-Glyceric Aciduria

D-glyceric acid is an intermediate in the catabolism of the amino acid L-serine and in fructose metabolism.[1] In the primary pathway, D-glyceric acid is phosphorylated by the enzyme glycerate kinase (GK) to form 2-phosphoglycerate, which then enters the glycolysis pathway.[7] A deficiency in glycerate kinase, due to mutations in the GLYCTK gene, leads to the accumulation of D-glyceric acid in the body and its excretion in the urine, a condition known as D-glyceric aciduria.[1][7] This rare autosomal recessive disorder can present with a wide range of symptoms, from being nearly asymptomatic to causing severe neurological impairment, developmental delay, and metabolic acidosis.[1]

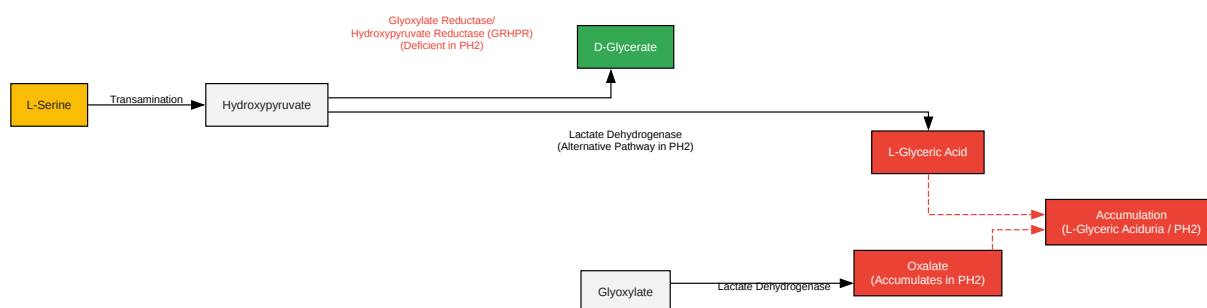


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Metabolic pathway of D-glyceric acid.

L-Glyceric Acid Metabolism and Primary Hyperoxaluria Type 2 (L-Glyceric Aciduria)

L-Glyceric aciduria, also known as primary hyperoxaluria type 2 (PH2), is another autosomal recessive metabolic disorder.[9] It is caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate. In the absence of functional GRHPR, hydroxypyruvate accumulates and is subsequently reduced to L-glyceric acid by lactate dehydrogenase. The accumulation and excretion of L-glyceric acid and oxalate are the hallmarks of PH2, leading to recurrent kidney stones and potential renal failure.[9]



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Metabolic pathway leading to L-glyceric acid accumulation in PH2.

Experimental Protocols

Synthesis of Racemic 2,3-Dihydroxypropanoic Acid

A common method for the synthesis of DL-glyceric acid is the oxidation of glycerol.

Protocol: Oxidation of Glycerol with Nitric Acid

- Materials: Glycerol, 90% nitric acid, lead carbonate, lead oxide, calcium carbonate, oxalic acid, hydrogen sulfide source.

- Procedure:
 - In a tall, narrow glass cylinder, carefully layer 50 g of 90% nitric acid under a solution of 50 g of glycerol in an equal volume of water.
 - Allow the mixture to stand at room temperature until it becomes homogeneous.
 - Slowly evaporate the solution on a water bath to a syrupy consistency.
 - Dilute the syrup with 2 liters of water.
 - Work-up Option A (Lead Salt): Neutralize the solution with lead carbonate and a small amount of lead oxide. Boil and filter the solution while hot. Concentrate the filtrate and cool to crystallize lead glycerate. Collect the crystals and suspend them in water to form a paste. Treat the paste with hydrogen sulfide gas to precipitate lead sulfide. Filter the mixture and evaporate the filtrate on a water bath to obtain DL-glyceric acid as a thick syrup.
 - Work-up Option B (Calcium Salt): Boil the diluted solution with an excess of calcium carbonate and filter while hot. Cool and concentrate the filtrate to crystallize calcium glycerate. Recrystallize the calcium glycerate from hot water. Suspend the purified salt in water and add a stoichiometric amount of oxalic acid to precipitate calcium oxalate. Filter the mixture and evaporate the filtrate to obtain DL-glyceric acid.

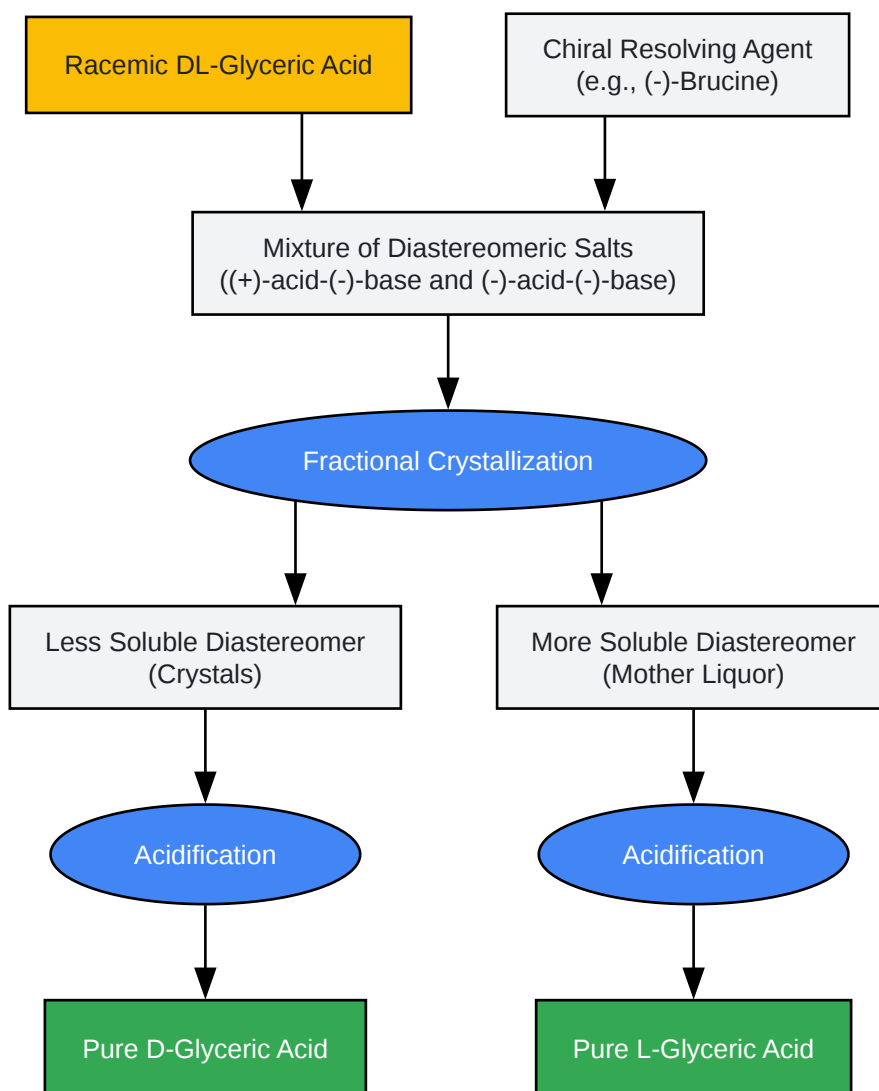
Resolution of Racemic 2,3-Dihydroxypropanoic Acid

The separation of the D- and L-enantiomers from the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol: Resolution via Diastereomeric Salt Formation with a Chiral Base

- Principle: A racemic acid ((±)-acid) is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine) to form a mixture of two diastereomeric salts: ((+)-acid-(-)-base) and ((-)-acid-(-)-base). These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.^[10]
- General Procedure:

- Dissolve the racemic DL-glyceric acid in a suitable solvent (e.g., ethanol or water).
- Add an equimolar amount of a chiral resolving agent, such as (-)-brucine or (+)-cinchonine, to the solution.[\[10\]](#)
- Heat the solution to ensure complete dissolution, then allow it to cool slowly to induce crystallization.
- The less soluble diastereomeric salt will crystallize out first. Separate the crystals by filtration.
- The more soluble diastereomer will remain in the mother liquor.
- Recrystallize the separated salt fractions to improve diastereomeric purity.
- Treat each purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the glyceric acid and precipitate the salt of the chiral base.
- Filter to remove the chiral base salt and isolate the aqueous solution of the enantiomerically enriched glyceric acid.
- Evaporate the solvent to obtain the pure D- or L-glyceric acid.



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Workflow for the resolution of racemic glyceric acid.

Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

Protocol: Analytical Chiral HPLC

- Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.

- Example Method:
 - Column: A column with a chiral selector, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate derivatives) or a protein-based CSP.
 - Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar modifier like isopropanol or ethanol. For acidic compounds like glyceric acid, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.
 - Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for glyceric acid.
 - Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the enantiomers.

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity for the synthesis of a specific enantiomer.

Protocol: Enzymatic Synthesis of D-Glyceric Acid

- Principle: An alditol oxidase enzyme can be used for the asymmetric synthesis of D-glyceric acid from glycerol.[\[11\]](#)
- General Procedure:
 - Prepare a buffered aqueous solution containing glycerol as the substrate.
 - Add a purified alditol oxidase enzyme (e.g., from *Streptomyces coelicolor*).
 - Incubate the reaction mixture under optimized conditions of temperature and pH with aeration.
 - Monitor the reaction progress by measuring the consumption of glycerol and the formation of D-glyceric acid using HPLC.
 - Upon completion, the enzyme can be removed by ultrafiltration, and the D-glyceric acid can be purified from the reaction mixture.

Conclusion

The stereoisomers of 2,3-dihydroxypropanoic acid, D- and L-glyceric acid, present a compelling case study in the importance of stereochemistry in biological systems. Their distinct metabolic roles and the severe consequences of their respective metabolic disorders underscore the need for precise analytical methods for their identification and quantification. The synthetic and separation protocols outlined in this guide provide a foundation for researchers to produce and study these enantiomers, facilitating further investigation into their biological functions and potential therapeutic applications. The continued development of stereoselective synthetic methods and advanced analytical techniques will be crucial in advancing our understanding of these important molecules.

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